molecular formula C9H12N2O2 B3057372 2-Isopropyl-6-nitrobenzenamine CAS No. 79858-67-6

2-Isopropyl-6-nitrobenzenamine

Cat. No. B3057372
CAS RN: 79858-67-6
M. Wt: 180.2 g/mol
InChI Key: YXWXCSITLKQDLA-UHFFFAOYSA-N
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Description

2-Isopropyl-6-nitrobenzenamine is a chemical compound with the molecular formula C9H12N2O2 . It is used in various applications in the chemical industry .


Synthesis Analysis

The synthesis of 2-Isopropyl-6-nitrobenzenamine and its derivatives has been discussed in several studies . For instance, a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives has been synthesized and tested for antibacterial activity against five bacterial strains .


Molecular Structure Analysis

The molecular structure of 2-Isopropyl-6-nitrobenzenamine consists of a benzene ring with a nitro group (NO2) and an isopropyl group attached to it . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isopropyl-6-nitrobenzenamine such as its density, melting point, boiling point, and molecular weight are provided by various chemical databases .

Scientific Research Applications

Antitumor Activity

The study of nitro group-containing compounds has revealed their potential as effective anticancer drugs. Researchers have synthesized a series of 2,4,6-trinitroaniline derivatives to explore their antitumor activities. Notably, compounds like N-phenyl-2,4,6-trinitroaniline , N-(2,4,6-trinitrophenyl)naphthalen-1-amine , and N-(3-nitrophenyl)-2,4,6-trinitroaniline exhibit promising anti-proliferative effects on hepatoma cells. Some of these derivatives even outperform the widely used chemotherapy drug cisplatin. Additionally, they downregulate the cell cycle checkpoint protein cyclin D1, suggesting their potential as novel antitumor agents .

Apoptosis Induction

Certain derivatives, including N-isopropyl-2,4,6-trinitroaniline and N-(2,4,6-trinitrophenyl)-5-methylisoxazole-3-amine , induce intrinsic apoptosis by modulating the Bax/Bcl-2 expression ratio. This mechanism holds promise for targeted cancer therapy .

Metastasis Inhibition

The same derivatives that induce apoptosis also inhibit the metastatic activity of hepatoma cells. Colony formation and wound healing assays confirm their potential in preventing cancer spread .

Pharmaceutical Research

Given its unique structure, 2-ISOPROPYL-6-NITROANILINE may serve as a scaffold for designing novel pharmaceuticals. Medicinal chemists can modify its functional groups to create derivatives with specific biological activities.

properties

IUPAC Name

2-nitro-6-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6(2)7-4-3-5-8(9(7)10)11(12)13/h3-6H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWXCSITLKQDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507809
Record name 2-Nitro-6-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-6-(propan-2-yl)aniline

CAS RN

79858-67-6
Record name 2-Nitro-6-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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